molecular formula C10H8BrN B125385 2-Amino-6-bromonaphthalene CAS No. 7499-66-3

2-Amino-6-bromonaphthalene

Cat. No.: B125385
CAS No.: 7499-66-3
M. Wt: 222.08 g/mol
InChI Key: UBLKHAWYJFEPDX-UHFFFAOYSA-N
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Description

2-Amino-6-bromonaphthalene is an organic compound with the molecular formula C10H8BrN. It is a derivative of naphthalene, where an amino group is attached to the second carbon and a bromine atom is attached to the sixth carbon of the naphthalene ring. This compound is primarily used in scientific research and has various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromonaphthalene typically involves the bromination of 2-aminonaphthalene. One common method includes the protection of the amino group using di-tert-butyl dicarbonate, followed by bromination with bromine. The protected amino group is then deprotected, and the product is purified to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted naphthalenes
  • Oxidized or reduced derivatives of this compound
  • Coupled products with various organic groups

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
2-Amino-6-bromonaphthalene serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various synthetic pathways. Notably, it is involved in the synthesis of Dialkylaminonaphthylpyridinium (DANPY) derivatives, which are valuable fluorescent probes used in biological imaging and cellular studies .

2. Reaction Types:
The compound undergoes several types of reactions:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups via nucleophilic substitution.
  • Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, allowing for the creation of more complex structures .
  • Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, broadening its application scope in synthetic chemistry.

Biological Applications

1. Biochemical Probes:
In biological research, this compound is used as a probe in biochemical assays. Its derivatives are employed to stain various cellular targets, including DNA, facilitating studies on cellular processes and interactions .

2. Drug Development:
Research into potential therapeutic applications has identified this compound as a candidate for drug development. Its ability to modify biological pathways makes it a subject of interest for developing new pharmaceuticals targeting specific diseases .

Industrial Applications

1. Liquid Crystal Materials:
The compound is utilized in the production of liquid crystal materials due to its unique electronic properties. These materials are essential in various electronic displays and devices.

2. Advanced Materials Production:
this compound is also involved in creating advanced materials that require specific optical and electronic characteristics.

Case Studies and Synthesis Methods

1. Bucherer Reaction:
A significant method for synthesizing this compound involves the Bucherer reaction, where 2-naphthol reacts with secondary amines under controlled conditions to yield the desired compound . This method highlights the compound's versatility as a precursor for various derivatives.

2. Synthesis of DANPY Derivatives:
A study demonstrated the synthesis of DANPY derivatives from this compound using a combination of condensation reactions and Suzuki coupling. The resulting derivatives exhibited tunable hydrophobicity and were effective for membrane staining applications .

Mechanism of Action

The mechanism of action of 2-Amino-6-bromonaphthalene depends on its application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

  • 2-Amino-6-chloronaphthalene
  • 2-Amino-6-fluoronaphthalene
  • 2-Amino-6-iodonaphthalene

Comparison: 2-Amino-6-bromonaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for various synthetic applications.

Biological Activity

2-Amino-6-bromonaphthalene, an organic compound with the molecular formula C10H8BrN, is a derivative of naphthalene featuring an amino group at the second carbon and a bromine atom at the sixth carbon. This compound has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the bromination of 2-aminonaphthalene. One common synthetic route employs the Bucherer reaction, which involves reacting 2-naphthol with a secondary amine under specific conditions to yield various derivatives, including this compound .

Antiviral Properties

One of the most notable biological activities of this compound is its role as a precursor in the synthesis of Dasabuvir , an antiviral medication used to treat Hepatitis C. Dasabuvir functions by inhibiting the NS5B RNA-dependent RNA polymerase, essential for the replication of the Hepatitis C virus. The incorporation of this compound in this synthesis highlights its significance in antiviral drug development.

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. A study demonstrated that certain derivatives showed significant activity against various bacterial strains, suggesting potential applications in developing antibacterial agents .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific biological pathways:

  • Antiviral Action : Inhibition of viral replication pathways through interference with essential viral proteins.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis or function, leading to cell death.

Case Study 1: Synthesis and Application in Antiviral Research

A detailed investigation into the synthesis of this compound derivatives was conducted, focusing on their application as fluorescent probes for cellular imaging. The study highlighted that these compounds could effectively stain cellular targets, including DNA, thereby facilitating research into cellular processes and drug interactions .

CompoundYield (%)Application
This compound87%Fluorescent probe for cellular imaging
DasabuvirN/AAntiviral treatment for Hepatitis C

Case Study 2: Antibacterial Activity Assessment

Another study assessed the antibacterial activity of various derivatives of this compound against common pathogens. The results indicated that certain modifications to the naphthalene structure enhanced antibacterial efficacy, suggesting avenues for further drug development .

DerivativeBacterial Strain TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-bromonaphthalene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via coupling reactions. For example, amide bond formation using this compound (33) with carboxylic acids in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) has been reported to yield intermediates in good yields . Key considerations for optimization include:

  • Catalyst selection : EDCI is preferred for its efficiency in amide synthesis.
  • Temperature control : Reactions are often conducted at room temperature to avoid side products.
  • Purification : Column chromatography or recrystallization (using solvents like ethanol or dichloromethane) ensures >95% purity, critical for downstream applications .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C6, amino at C2) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold) and detects trace impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (C₁₀H₈BrN, MW = 238.08 g/mol) and fragmentation patterns .
  • Melting Point (mp) : While not explicitly reported for this compound, analogs like 5-bromophthalide (mp 162–166°C) suggest thermal stability as a benchmark .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions in bioactivity data (e.g., inhibitory potency in Hsp90 studies) may arise from:

  • Variability in substituent positions : Even minor structural changes (e.g., methoxy vs. bromo groups) alter binding affinity .
  • Experimental design : Use standardized assays (e.g., fluorescence polarization for Hsp90 inhibition) to ensure comparability .
  • Data validation : Cross-reference results with orthogonal techniques (e.g., isothermal titration calorimetry) and open-data repositories to confirm reproducibility .

Framework for Analysis

Replicate studies : Use identical reagents (e.g., N-methyl-4-piperidinol in Mitsunobu etherification) .

Meta-analysis : Compare findings with databases like PubChem or GSRS to identify outliers .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron density at bromine (C6) to predict Suzuki-Miyaura coupling sites .
  • Molecular Dynamics (MD) : Simulates steric effects of the amino group (C2) on palladium catalyst coordination .
  • Benchmarking : Validate predictions against experimental data (e.g., coupling yields with aryl boronic acids) .

Q. How can researchers design experiments to investigate the environmental persistence of this compound?

Methodological Answer:

  • Degradation studies : Expose the compound to UV light (λ = 254 nm) and analyze by GC-MS for photolytic byproducts .
  • Ecotoxicology assays : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) .
  • Soil/water partitioning : Measure log Kₒw (octanol-water coefficient) to predict bioaccumulation potential .

Considerations

  • Controls : Include deuterated analogs (e.g., 4-bromophenol-2,3,5,6-d4) to track degradation pathways .
  • Regulatory alignment : Follow ATSDR/NTP guidelines for ecological risk assessment .

Q. Methodological Frameworks

  • Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on synthetic scalability or toxicity .
  • Data contradiction analysis : Use iterative triangulation (experimental, computational, literature) to resolve discrepancies .

Properties

IUPAC Name

6-bromonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLKHAWYJFEPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324774
Record name 2-Amino-6-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-66-3
Record name 7499-66-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-bromonaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromonaphthalene
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Synthesis routes and methods

Procedure details

6-Bromo-2-naphthol (2.0 g, 9 mmol), ammonium sulfite (10.4 g, 90 mmol) and 10 mL of ammonia solution were sealed in a tube. The reaction mixture was heated at 190° C. for 24 hrs and allowed to cool to room temperature, the reaction mixture was extracted with EtOAc. HCl (10%) was added to the organic layer to give a precipitate. After filtration, the solid was dissolved in 10% of Na2CO3 and extracted with EtOAc, the organic layer was dried over Na2SO4. The solvent was removed under reduced pressure to give the product as yellow solid (0.67 g, 33%). MS [M++43]=265, LC-MS: tR=2.14 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
ammonium sulfite
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
33%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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